2-Chloropyrimidine-5-sulfinicacid
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Overview
Description
2-Chloropyrimidine-5-sulfinicacid is a heterocyclic organic compound that contains both chlorine and sulfur atoms within its structure It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrimidine-5-sulfinicacid typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with sulfur-containing reagents under controlled conditions. For example, the reaction of 2-chloropyrimidine with sulfur dioxide and a suitable oxidizing agent can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. These processes are designed to optimize yield and purity while minimizing by-products and waste. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrimidine-5-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyrimidine derivatives. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
2-Chloropyrimidine-5-sulfinicacid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloropyrimidine-5-sulfinicacid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A chlorine derivative of pyridine, used in the synthesis of pharmaceuticals and agrochemicals.
2-Chloropyrimidine: A precursor to 2-Chloropyrimidine-5-sulfinicacid, used in various chemical reactions.
2,6-Dichloropyridine: Another chlorinated pyridine derivative with applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of both chlorine and sulfinic acid groups, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications that are not possible with simpler chlorinated pyridines or pyrimidines .
Properties
Molecular Formula |
C4H3ClN2O2S |
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Molecular Weight |
178.60 g/mol |
IUPAC Name |
2-chloropyrimidine-5-sulfinic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-4-6-1-3(2-7-4)10(8)9/h1-2H,(H,8,9) |
InChI Key |
MLPLKDNZJQZFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)S(=O)O |
Origin of Product |
United States |
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